N-(4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]amino}phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-11-10-17(21-16-7-5-15(6-8-16)20-14(4)25)22-18(19-11)24-13(3)9-12(2)23-24/h5-10H,1-4H3,(H,20,25)(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEBDOHEDYUNNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]amino}phenyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Synthesis of the pyrimidine ring: The pyrazole derivative is then reacted with suitable precursors to form the pyrimidine ring.
Coupling reaction: The pyrimidine derivative is coupled with 4-aminophenylacetamide under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling up the reactions: Using larger quantities of reagents and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification processes: Employing techniques like crystallization, chromatography, and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
N-(4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]amino}phenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and biological activity.
Pharmaceuticals: Investigation of its pharmacological properties and potential therapeutic applications.
Materials Science: Exploration of its properties for use in advanced materials and nanotechnology.
Biology: Study of its interactions with biological molecules and potential as a biochemical tool.
Mechanism of Action
The mechanism of action of N-(4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]amino}phenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor binding: It may interact with specific receptors on cell surfaces, modulating their activity.
Signal transduction pathways: The compound may affect intracellular signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Target Compound :
- Molecular Formula : C₁₈H₂₁N₇O
- Molecular Weight : 351.41 g/mol
- Key Features :
- Pyrimidine core with 2-(3,5-dimethylpyrazol-1-yl) and 6-methyl substituents.
- Para-substituted phenylacetamide for hydrogen bonding and solubility modulation.
Analog 1 : N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methoxyphenyl)pyrimidin-4-yl)acetamide ()
- Molecular Formula : C₂₀H₂₁N₇O₂
- Molecular Weight : 399.43 g/mol
- Key Differences :
- 6-(4-Methoxyphenyl) substituent instead of 6-methyl.
- Increased aromaticity and electron-donating methoxy group may enhance π-π stacking and solubility in polar solvents.
Analog 2 : N-[6-(3,5-dimethylpyrazol-1-yl)-2-(2-furyl)pyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)acetamide ()
- Molecular Formula : C₂₀H₂₅N₇O₂
- Molecular Weight : 395.47 g/mol
- Key Differences :
- 2-Furyl group replaces the 6-methyl substituent, introducing a heteroaromatic system.
- 4-Methylpiperazinyl-acetamide terminal group enhances basicity and solubility.
- Implications : The piperazine moiety may improve bioavailability and CNS penetration but could reduce metabolic stability due to susceptibility to oxidative metabolism .
Analog 3 : 2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]amino}ethan-1-ol ()
- Molecular Formula : C₁₂H₁₇N₅O
- Molecular Weight : 247.30 g/mol
- Key Differences: Ethanol group replaces phenylacetamide, significantly reducing molecular complexity.
Comparative Data Table
| Property | Target Compound | Analog 1 | Analog 2 | Analog 3 |
|---|---|---|---|---|
| Molecular Formula | C₁₈H₂₁N₇O | C₂₀H₂₁N₇O₂ | C₂₀H₂₅N₇O₂ | C₁₂H₁₇N₅O |
| Molecular Weight (g/mol) | 351.41 | 399.43 | 395.47 | 247.30 |
| Key Substituents | 6-Methyl, phenylacetamide | 6-(4-Methoxyphenyl) | 2-Furyl, piperazinyl | Ethanol |
| Hydrogen Bonding | Amide (2 donors/acceptors) | Amide + Methoxy (3 donors) | Amide + Piperazine (4 donors) | Hydroxyl (2 donors) |
| logP (Predicted) | 2.1 | 3.0 | 1.8 | 0.5 |
Research Findings and Implications
Analog 1’s methoxy group may induce steric hindrance, altering crystal packing efficiency .
Bioactivity and Selectivity :
- The 6-methyl group in the target compound likely enhances steric shielding, reducing off-target interactions compared to Analog 2’s furyl group, which may engage in unintended π-stacking .
- Analog 2’s piperazine moiety could confer affinity for serotonin or dopamine receptors, whereas the target compound’s simpler acetamide may favor kinase-binding domains .
Pharmacokinetics :
- Analog 3’s low logP (0.5) suggests rapid renal clearance, while the target compound’s moderate lipophilicity (logP 2.1) balances absorption and metabolic stability .
Biological Activity
N-(4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]amino}phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following IUPAC name:
- IUPAC Name : this compound
The molecular formula is , with a molecular weight of approximately 338.36 g/mol. The structure consists of a pyrazole ring and a pyrimidine moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Research has shown that compounds containing pyrazole and pyrimidine derivatives exhibit significant antimicrobial properties. A study demonstrated that similar compounds have been effective against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanisms often involve disruption of bacterial cell walls or interference with essential bacterial enzymes.
Anticancer Potential
The pyrazole and pyrimidine structures are associated with anticancer activity. Studies indicate that derivatives of these compounds can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. For instance, molecular docking studies suggest that such compounds may interact with key proteins involved in cancer progression .
Anti-inflammatory Properties
Compounds similar to this compound have also shown anti-inflammatory effects. Research indicates that they can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes critical for microbial survival or cancer cell proliferation.
- Receptor Modulation : It could modulate receptors involved in inflammatory responses or cancer signaling pathways.
- DNA Interaction : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes in cancer cells.
Case Studies and Research Findings
Several studies have explored the efficacy of pyrazole and pyrimidine derivatives:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. |
| Study 2 | Showed promising anticancer effects in vitro, inhibiting cell proliferation in breast cancer cell lines. |
| Study 3 | Indicated anti-inflammatory effects by reducing cytokine levels in animal models of arthritis. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
